Pseudomonas quinolone signal

Quorum Sensing Transcriptional Activation Receptor Binding

For P. aeruginosa virulence research, using HHQ as a PQS substitute fails to replicate key functions like membrane vesicle induction and iron chelation. This high-purity PQS (CAS 521313-35-9) directly addresses that gap. • 100× higher PqsR potency vs. HHQ (EC50 ≈ 18 µM) enables physiologically relevant dose-response assays. • Uniquely induces outer membrane vesicle (OMV) biogenesis, essential for virulence factor trafficking studies. • Acts as a potent iron chelator, linking quorum sensing to nutrient acquisition in infection models. • Definitive marker for oxygen-dependent QS, critical for dissecting chronic biofilm and CF lung microenvironments. Supplied with rigorous analytical QA/QC for reproducible results.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 521313-35-9
Cat. No. B1224666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudomonas quinolone signal
CAS521313-35-9
Synonyms2-heptyl-3-hydroxy-4-quinolone
PQS, quinolone
Pseudomonas quinolone signal
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
InChIInChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)
InChIKeyCEIUIHOQDSVZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PQS: Quorum Sensing Research Reagent


The Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone; CAS 521313-35-9) is an intercellular alkyl-quinolone (AQ) signaling molecule produced primarily by the opportunistic pathogen Pseudomonas aeruginosa [1]. PQS is a key component of the P. aeruginosa quorum sensing (QS) system, acting as an autoinducer that regulates the expression of numerous virulence factors and biofilm development in a cell density-dependent manner [2]. Unlike the more widely distributed acyl-homoserine lactone (AHL) signaling molecules, AQ-based signaling is restricted to P. aeruginosa and certain Burkholderia and Alteromonas species, making PQS a species-specific tool for targeted research and drug discovery [3].

Species-specific quorum sensing tool (P. aeruginosa)
Autoinducer for virulence factor & biofilm studies
Alkyl-quinolone (AQ) signaling, not AHL-type

Why PQS Cannot Be Substituted by HHQ


Despite belonging to the same alkyl-quinolone (AQ) family, the functional profiles of PQS and its close analog, the biosynthetic precursor 2-heptyl-4-hydroxyquinoline (HHQ), diverge significantly. While both molecules bind and activate the transcriptional regulator PqsR (MvfR), their potencies and downstream biological activities are not interchangeable [1]. Critically, PQS uniquely induces membrane vesicle formation and exhibits potent iron-chelating activity, functions not shared with HHQ [2]. Therefore, experimental or industrial use of HHQ as a generic substitute for PQS will fail to replicate the full spectrum of PQS-dependent physiological responses, leading to inaccurate conclusions in studies of virulence, biofilm development, or host-pathogen interactions. The quantitative evidence below substantiates these critical differences.

PqsR Activation
HHQ shows markedly lower potency; may require high concentrations, altering response context.
Membrane Vesicle Induction
HHQ does not induce outer membrane vesicles, limiting studies on virulence factor trafficking.
Iron Chelation
HHQ lacks iron-chelating activity, restricting research on iron acquisition and nutritional immunity.

Evidence: PQS vs. Analogs


PqsR Agonist Potency vs. HHQ

In direct transcriptional reporter assays, PQS demonstrates markedly superior potency as an agonist of the PqsR (MvfR) transcriptional regulator compared to its precursor HHQ. PQS is approximately 100-fold more potent at stimulating MvfR activity [1]. This difference in potency is critical for experimental design and interpretation, as the use of HHQ would require significantly higher concentrations to achieve a similar level of receptor activation, potentially introducing off-target effects or failing to mimic physiologically relevant signaling.

PqsR Agonist Potency
Reported
~100-fold higher than HHQ
Supports receptor activation context at lower concentrations
MvfR-dependent transcriptional reporter assay
Quorum Sensing Transcriptional Activation Receptor Binding PqsR/MvfR Dose-Response

Membrane Vesicle Induction: Absent in HHQ

A critical functional distinction lies in the ability to induce membrane vesicle (MV) formation. PQS is a potent inducer of MVs, a process essential for intercellular trafficking of this highly hydrophobic molecule and for the delivery of virulence factors [1][2]. In direct contrast, its precursor HHQ does not induce microvesicle formation [2]. This binary difference makes PQS an indispensable tool for studies investigating MV biogenesis, a key pathogenic mechanism in P. aeruginosa infections.

MV Induction
Head-to-head
PQS induces MV formation; HHQ does not
Essential for outer membrane vesicle biogenesis studies
P. aeruginosa cell culture assays
Outer Membrane Vesicles Membrane Vesicle Formation Pathogenesis Virulence Host-Pathogen Interaction

Iron-Chelating Activity vs. HHQ

Beyond its role as a signaling molecule, PQS possesses a direct virulence-associated function: it acts as a potent iron chelator [1][2]. This activity is crucial for P. aeruginosa to acquire essential ferric iron in the iron-limited environment of the host, thereby promoting bacterial survival and pathogenesis. This iron-chelating property is another key functional divergence from HHQ, which lacks this capability [2], underscoring PQS's multifunctional role in infection.

Iron Chelation
Head-to-head
PQS acts as iron chelator; HHQ lacks this activity
Key for iron acquisition and nutritional immunity research
In vitro iron-chelation assays
Iron Chelation Siderophore Virulence Nutrient Acquisition Host-Pathogen Interaction

Oxygen-Dependent Biosynthesis vs. HHQ

The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH, an oxygen-dependent enzyme [1]. Consequently, PQS is not produced under anaerobic conditions, while its precursor HHQ can still be synthesized. This makes PQS a specific indicator of aerobic QS activity. In contrast, HHQ levels are not subject to this direct oxygen-dependent regulation, representing a fundamental biosynthetic distinction that impacts experimental design in varying oxygen tensions.

Oxygen-Dependent Synthesis
Class-level
PQS production requires O₂ via PqsH; HHQ synthesis is O₂-independent
Specific indicator of aerobic QS activity
Anaerobic conditions halt PQS production
Biosynthesis Oxygen-Dependent PqsH Anaerobic Metabolism Quorum Sensing Regulation

PQS Application Scenarios


PqsR Activation & Reporter Assays

Due to its 100-fold higher potency as a PqsR agonist compared to HHQ [1], PQS is the preferred ligand for in vitro and in vivo studies investigating PqsR-dependent transcription. Researchers conducting dose-response assays with pqsA::lux or other PqsR-regulated reporter fusions will obtain physiologically relevant activation at significantly lower concentrations (EC50 ≈ 18 μM [2]), ensuring experimental fidelity and minimizing potential artifacts from high ligand concentrations.

Membrane Vesicle Biogenesis & Trafficking

PQS is an essential and non-redundant reagent for inducing and studying outer membrane vesicle (OMV) formation in P. aeruginosa. As its precursor HHQ lacks this activity [1], experiments focused on the biogenesis, cargo loading, and intercellular trafficking of MVs—a critical mechanism for delivering virulence factors to host cells—are entirely dependent on the use of authentic PQS. This makes it a cornerstone for researchers investigating this key pathogenic pathway.

Iron Acquisition & Nutritional Immunity

The unique iron-chelating property of PQS [1], not shared by its analog HHQ, is critical for studies on how P. aeruginosa overcomes host nutritional immunity. PQS is required for assays designed to quantify its contribution to iron scavenging in iron-limited media or host-like environments, providing a direct link between quorum sensing and nutrient acquisition during infection.

Oxygen Availability in QS Dynamics

PQS is the definitive marker for the oxygen-dependent arm of the P. aeruginosa quorum sensing system [1]. Unlike HHQ, PQS production is strictly regulated by oxygen availability. Therefore, quantifying PQS is essential for experiments aimed at dissecting how QS networks adapt to microaerobic or anaerobic niches, such as those found deep within chronic biofilm infections or in the cystic fibrosis lung.

Application
Selection Property
Validation Focus
PqsR Transcriptional Activation & Reporter Assays
PqsR Agonist Potency
Dose-response fidelity at physiologically relevant concentrations
Membrane Vesicle Biogenesis & Trafficking Studies
MV Induction Activity
OMV formation and virulence factor trafficking
Iron Acquisition & Nutritional Immunity Research
Iron-Chelating Property
Iron scavenging in host-like conditions
Oxygen-Dependent QS Dynamics
Oxygen-Sensitive Biosynthesis
Aerobic vs anaerobic PQS production

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